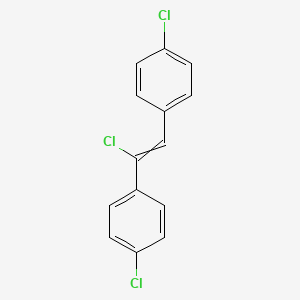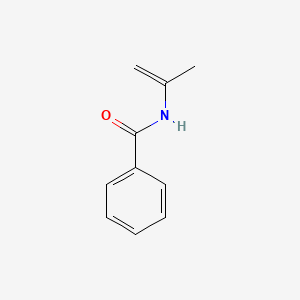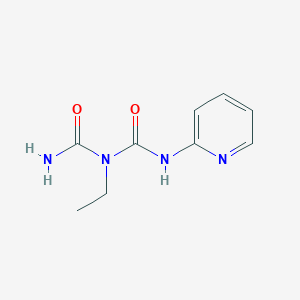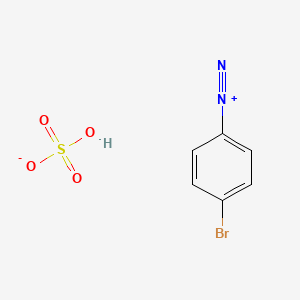
Cyclobutyl(trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclobutyl(trimethyl)silane is an organosilicon compound that features a cyclobutyl group attached to a silicon atom, which is further bonded to three methyl groups. This compound is part of the broader class of silanes, which are silicon analogs of alkanes. This compound is of interest in organic synthesis due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclobutyl(trimethyl)silane can be synthesized through various methods. One common approach involves the reaction of cyclobutylmagnesium bromide with trimethylchlorosilane. This Grignard reaction typically requires anhydrous conditions and is conducted in an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Grignard reactions or other organometallic methods. The choice of method depends on factors such as cost, yield, and scalability. Industrial processes often optimize reaction conditions to maximize efficiency and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclobutyl(trimethyl)silane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a hydride donor in reduction reactions.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Alkanes or other reduced forms of the starting material.
Substitution: Various substituted silanes depending on the reagents used.
Applications De Recherche Scientifique
Cyclobutyl(trimethyl)silane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Its derivatives are studied for potential biological activity.
Medicine: Research is ongoing to explore its use in drug development.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of cyclobutyl(trimethyl)silane involves its ability to donate hydride ions or participate in radical reactions. The silicon atom’s affinity for oxygen and fluorine makes it a versatile reagent in various chemical transformations. In radical reactions, the compound can generate silyl radicals that facilitate the reduction of functional groups .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cyclopropyl(trimethyl)silane
- Cyclopentyl(trimethyl)silane
- Cyclohexyl(trimethyl)silane
Uniqueness
Cyclobutyl(trimethyl)silane is unique due to the strain in the four-membered cyclobutyl ring, which imparts distinct reactivity compared to its cyclopropyl and cyclohexyl counterparts. This strain can influence the compound’s stability and reactivity, making it a valuable reagent in specific synthetic applications .
Propriétés
Numéro CAS |
73945-53-6 |
|---|---|
Formule moléculaire |
C7H16Si |
Poids moléculaire |
128.29 g/mol |
Nom IUPAC |
cyclobutyl(trimethyl)silane |
InChI |
InChI=1S/C7H16Si/c1-8(2,3)7-5-4-6-7/h7H,4-6H2,1-3H3 |
Clé InChI |
STTDSKJHZHEUIU-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C1CCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-Heptylbicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B14440029.png)


![7-Oxo-7lambda~5~-tetrazolo[1,5-a]pyrazine](/img/structure/B14440042.png)

![Methyl [(5-tert-butyl-2-hydroxyphenyl)sulfanyl]acetate](/img/structure/B14440047.png)

![Hydrazinecarboxylic acid, [2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-1-phenylethylidene]-, ethyl ester (9CI)](/img/structure/B14440072.png)
